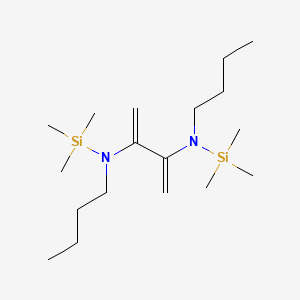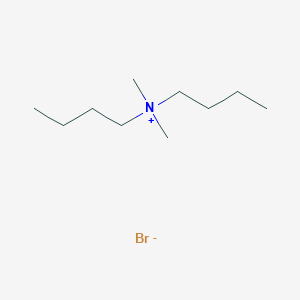
N-Butyl-N,N-dimethylbutan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N,N-dimethylbutan-1-aminium bromide is a quaternary ammonium compound. It is characterized by the presence of a butyl group, two methyl groups, and a butan-1-aminium group, with bromide as the counterion. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Butyl-N,N-dimethylbutan-1-aminium bromide can be synthesized through the quaternization of N,N-dimethylbutan-1-amine with butyl bromide. The reaction typically occurs in a suitable solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
N,N-dimethylbutan-1-amine+butyl bromide→N-Butyl-N,N-dimethylbutan-1-aminium bromide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N,N-dimethylbutan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other halide ions. The reaction conditions often include aqueous or alcoholic solvents at moderate temperatures.
Ion-Exchange Reactions: These reactions occur in the presence of ion-exchange resins or other ionic compounds.
Major Products
The major products formed from these reactions depend on the specific nucleophile or ion involved. For example, a reaction with hydroxide ions would produce N-Butyl-N,N-dimethylbutan-1-aminium hydroxide.
Scientific Research Applications
N-Butyl-N,N-dimethylbutan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the preparation of biological samples for electron microscopy due to its ability to fix biological tissues.
Industry: The compound is used in the formulation of detergents and disinfectants due to its surfactant properties.
Mechanism of Action
The mechanism of action of N-Butyl-N,N-dimethylbutan-1-aminium bromide is primarily based on its ability to interact with biological membranes and other macromolecules. The quaternary ammonium group can disrupt lipid bilayers, leading to increased membrane permeability. This property is exploited in its use as a disinfectant and in drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbutan-1-amine: Lacks the butyl group and bromide ion, making it less effective as a surfactant.
N,N-Dibutyl-N-methylbutan-1-aminium bromide: Contains additional butyl groups, which may alter its surfactant properties and applications.
Uniqueness
N-Butyl-N,N-dimethylbutan-1-aminium bromide is unique due to its specific combination of butyl and methyl groups, which confer distinct surfactant properties. Its ability to act as a phase transfer catalyst and its applications in various fields highlight its versatility and importance.
Properties
CAS No. |
115984-63-9 |
|---|---|
Molecular Formula |
C10H24BrN |
Molecular Weight |
238.21 g/mol |
IUPAC Name |
dibutyl(dimethyl)azanium;bromide |
InChI |
InChI=1S/C10H24N.BrH/c1-5-7-9-11(3,4)10-8-6-2;/h5-10H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
VGDQIMGELMAMND-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](C)(C)CCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)
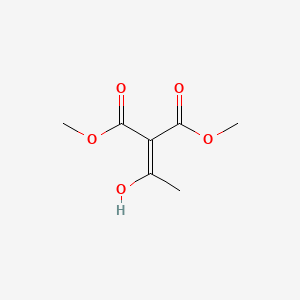
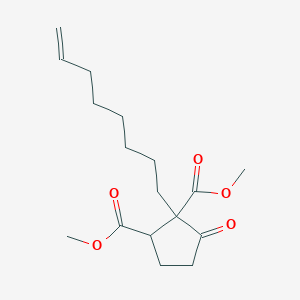


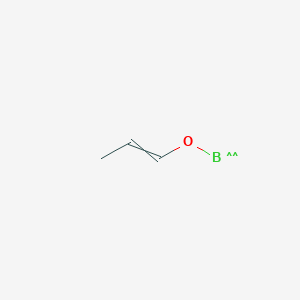
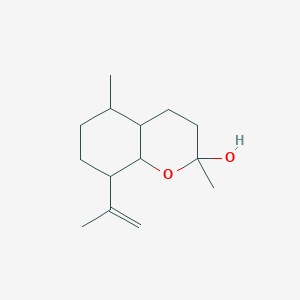
![[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane)](/img/structure/B14288986.png)
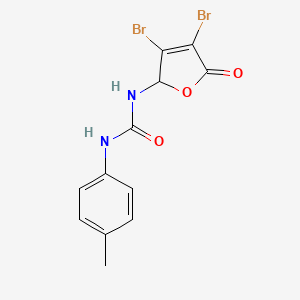
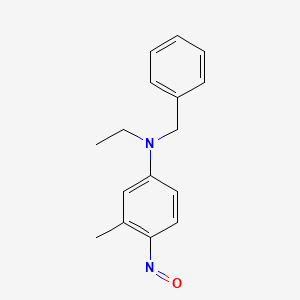
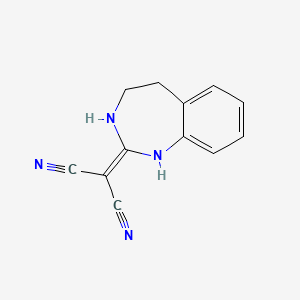
![Trimethyl[(1,6,7,7-tetrachlorobicyclo[4.1.0]hept-3-en-3-yl)oxy]silane](/img/structure/B14288994.png)
![{3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane](/img/structure/B14288999.png)
